Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a fluoro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and tert-butyl glycinate.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methylbenzaldehyde is first converted to the corresponding imine by reacting with tert-butyl glycinate under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Esterification: Finally, the amine is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-substituted aromatic ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
- Tert-butyl 2-amino-2-(4-bromo-3-methylphenyl)acetate
- Tert-butyl 2-amino-2-(4-methylphenyl)acetate
Uniqueness
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and binding affinity in medicinal applications, making it a valuable compound for drug development.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-8-7-9(5-6-10(8)14)11(15)12(16)17-13(2,3)4/h5-7,11H,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCHPJKTPAAUEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC(C)(C)C)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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